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TBDMS vs. TOM: A Comparative Analysis of
Yields in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of

RNA, the choice of 2'-hydroxyl protecting group is a critical determinant of final product yield

and purity. This guide provides a detailed, data-driven comparison of the two most prominent

protecting groups: tert-butyldimethylsilyl (TBDMS) and tert-butyldimethylsilyloxymethyl (TOM).

The synthesis of RNA oligonucleotides is a more complex challenge than DNA synthesis,

primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. This reactive group

must be protected during synthesis to prevent unwanted side reactions and ensure the

formation of the correct 3'-5' phosphodiester linkages. The choice of the protecting group

significantly impacts coupling efficiency, synthesis time, and the overall yield of the desired full-

length RNA product.

At a Glance: Performance Comparison
TOM-protected phosphoramidites consistently demonstrate superior performance in RNA

synthesis compared to the more traditional TBDMS-protected monomers. The primary

advantage of the TOM group is its reduced steric hindrance, which leads to higher coupling

efficiencies and allows for shorter coupling times.[1][2][3] This is particularly crucial in the

synthesis of long RNA oligonucleotides, where the cumulative effect of coupling efficiency

dramatically influences the final yield.[4]
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Performance Metric
TBDMS-protected
Monomers

TOM-protected
Monomers

Key Advantage for
TOM

Average Coupling

Efficiency
98.5–99% >99%

Higher yield and purity

of full-length product.

[5]

Typical Coupling Time Up to 6 minutes ~2.5 minutes

Increased synthesis

speed and throughput.

[5]

Steric Hindrance High Low
Facilitates more

efficient coupling.[1][4]

2' to 3' Migration
Prone to migration

under basic conditions

Prevented by acetal

linkage

Avoids formation of

non-biological 2'-5'

linkages.[1][2][6]

Extrapolated Crude

Purity (100mer)
~27% ~33%

Significantly higher

purity for long RNA

sequences.[5]

Experimental Protocols
The following are generalized experimental protocols for solid-phase RNA synthesis using

TBDMS and TOM-protected phosphoramidites. Specific parameters may vary depending on

the synthesizer and reagents used.

TBDMS-Protected RNA Synthesis
Synthesis Cycle:

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group using a solution

of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane to free the 5'-

hydroxyl group.

Coupling: The TBDMS-protected phosphoramidite monomer is activated with an activator,

such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), and delivered

to the synthesis column. A coupling time of up to 6 minutes is typically required.[1]
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g.,

acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using an iodine solution.[1]

Deprotection:

Cleavage and Base Deprotection: The support-bound RNA is treated with a mixture of

concentrated aqueous ammonia and ethanolic methylamine to cleave the oligonucleotide

from the solid support and remove the protecting groups from the nucleobases and

phosphate backbone.

2'-O-TBDMS Deprotection: The TBDMS groups are removed using a fluoride reagent,

typically triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF),

in a solution of dimethyl sulfoxide (DMSO).[7]

TOM-Protected RNA Synthesis
Synthesis Cycle:

Deblocking (Detritylation): Similar to TBDMS, the 5'-DMT group is removed with an acidic

solution.

Coupling: The TOM-protected phosphoramidite monomer is activated and coupled to the

growing RNA chain. Due to lower steric hindrance, the coupling time is significantly

shorter, typically around 2.5 minutes.[1][6]

Capping: Unreacted 5'-hydroxyl groups are capped as in the TBDMS protocol.

Oxidation: The phosphite triester is oxidized to a phosphate triester.

Deprotection:

Cleavage and Base Deprotection: The oligonucleotide is cleaved from the support and the

base and phosphate protecting groups are removed using ammonium

hydroxide/methylamine (AMA) or a mixture of methylamine in ethanol/water.[3][6]
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2'-O-TOM Deprotection: The TOM groups are removed using 1 M TBAF in tetrahydrofuran

(THF).[1]
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Caption: General workflow for solid-phase RNA synthesis and deprotection.
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Caption: Impact of protecting group choice on RNA synthesis efficiency and yield.

Conclusion
For applications requiring high-purity, full-length RNA, particularly for longer sequences, TOM-

protected phosphoramidites offer a distinct advantage over TBDMS. The higher coupling

efficiency and shorter coupling times translate to a more efficient and reliable synthesis

process, ultimately leading to a greater yield of the desired product. While TBDMS chemistry is

well-established, the superior performance of TOM monomers makes them a compelling

choice for demanding RNA synthesis applications in research, diagnostics, and therapeutic

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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